2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one is a highly chlorinated organic compound with the molecular formula C₁₃Cl₈O. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one typically involves the chlorination of naphthalene derivatives under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like iron(III) chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various chlorinated naphthoquinones, partially dechlorinated naphthalenes, and substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting their activity. This mechanism is of particular interest in the development of enzyme inhibitors and other therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one
- 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl
- 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin
- trans-Chlordane
Uniqueness
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one is unique due to its specific structural arrangement and high degree of chlorination. This makes it particularly stable and resistant to degradation, which is not as pronounced in some of the similar compounds listed above .
Eigenschaften
CAS-Nummer |
630096-21-8 |
---|---|
Molekularformel |
C13Cl8O |
Molekulargewicht |
455.7 g/mol |
IUPAC-Name |
1,2,4,5,6,7,8,9-octachlorocyclopenta[b]naphthalen-3-one |
InChI |
InChI=1S/C13Cl8O/c14-5-1-2(8(17)11(20)10(19)7(1)16)6(15)4-3(5)9(18)12(21)13(4)22 |
InChI-Schlüssel |
YJWXTFKDBPJKBR-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C3C(=C1Cl)C(=C(C3=O)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.